molecular formula C14H11Cl2N3O B2809638 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one CAS No. 854036-08-1

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one

Cat. No. B2809638
M. Wt: 308.16
InChI Key: VLKCFNLPRDDNJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The specific synthesis process for “6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one” is not available in the sources I found. However, there are databases providing synthesis references for various compounds2.



Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties and interactions. Unfortunately, I couldn’t find specific structural analysis for this compound.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. Unfortunately, I couldn’t find specific information about the properties of this compound.


Safety And Hazards

The safety and hazards associated with a compound depend on its properties and uses. Without specific information on this compound, it’s difficult to provide an accurate safety profile.


Future Directions

The future directions for research on this compound would likely involve further exploration of its potential anticancer properties, as well as a detailed investigation of its synthesis, properties, and mechanism of action.


Please note that this is a general analysis based on the limited information available. For a comprehensive analysis, more specific and detailed studies on “6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one” would be needed.


properties

IUPAC Name

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKCFNLPRDDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324153
Record name 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one

CAS RN

854036-08-1
Record name 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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